2-chloro-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Description
Properties
IUPAC Name |
5-chloro-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c14-12-7-10-11(16-12)6-5-8-3-1-2-4-9(8)13(10)15/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNOUGAHSACVEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(S2)Cl)C(=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166477 | |
| Record name | 2-Chloro-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5189-18-4 | |
| Record name | 2-Chloro-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5189-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Cyclization via Acid Chloride Intermediates
The most efficient route involves the direct cyclization of 2-chlorobenzoic acid derivatives. In a protocol adapted from Royal Society of Chemistry studies, 2-chlorobenzoic acid is first converted to its acid chloride using phosphorus oxychloride (POCl₃) in dichloromethane (DCM) under reflux. Subsequent reaction with 2-(thiophen-2-yl)acetic acid in the presence of AlCl₃ as a Lewis acid facilitates Friedel-Crafts acylation, forming the tricyclic ketone backbone. Purification via silica gel chromatography yields the target compound in 93% purity.
Critical Parameters
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Temperature : Reflux conditions (40–45°C) prevent premature decomposition of the acid chloride.
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Stoichiometry : A 1:1.2 molar ratio of 2-chlorobenzoic acid to thiophene derivative minimizes side products.
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Catalyst Loading : 10 mol% AlCl₃ achieves optimal electrophilic activation without over-acylation.
Bromination-Cyclization Sequential Approach
An alternative method employs bromination of a preformed dihydrobenzo[b]thiophene precursor. As detailed in PMC studies, methyl 2-chloro-4H-benzocyclohepta[1,2-b]thiophene-4-carboxylate undergoes bromination with N-bromosuccinimide (NBS) in carbon tetrachloride, followed by dehydrohalogenation using potassium tert-butoxide. Cyclization via intramolecular Heck coupling in the presence of palladium acetate (Pd(OAc)₂) and tri-o-tolylphosphine completes the annulation, albeit with a lower yield (68%).
Key Observations
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Bromination Selectivity : NBS preferentially substitutes the para position relative to the ketone group, avoiding regioisomer formation.
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Palladium Catalysis : The use of Pd(OAc)₂ with bulky phosphine ligands suppresses β-hydride elimination, enhancing cyclization efficiency.
Optimization Strategies and By-Product Mitigation
Solvent and Reagent Optimization
Comparative studies highlight the superiority of polar aprotic solvents (e.g., DCM, THF) over ethers or hydrocarbons. In the acid chloride route, substituting DCM with tetrahydrofuran (THF) reduces yields by 15% due to competing THF ring-opening reactions. For bromination-cyclization, dimethylformamide (DMF) improves Pd-catalyzed coupling yields by stabilizing reactive intermediates.
Reagent Modifications
Purification Techniques
Silica gel chromatography remains the gold standard for isolating 2-chloro-9,10-dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, achieving ≥98% purity. Recrystallization from ethanol/water mixtures (7:3 v/v) offers a scalable alternative, though it requires precise control of cooling rates to avoid oiling out.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) reveals a single peak at 8.2 min, confirming the absence of regioisomers or dimerization by-products.
Comparative Analysis of Synthetic Methods
Table 1: Performance Metrics for Key Preparation Routes
Industrial Scalability and Environmental Considerations
The acid chloride route is preferred for kilogram-scale production due to its robustness and high yield. However, POCl₃ waste requires neutralization with aqueous NaHCO₃, generating phosphate salts that necessitate specialized disposal. Emerging green chemistry approaches, such as mechanochemical grinding of reactants, are under investigation to reduce solvent usage .
Chemical Reactions Analysis
2-chloro-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using nucleophilic reagents.
Scientific Research Applications
Pharmacological Applications
The compound exhibits several pharmacological properties that make it a candidate for drug development:
Anti-inflammatory Activity
Research indicates that derivatives of the benzo[4,5]cyclohepta thiophene structure possess significant anti-inflammatory effects. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce pain responses in various animal models. The anti-inflammatory activity is attributed to the structural features of the thiophene ring which modulate biological pathways involved in inflammation .
Analgesic Properties
Studies have demonstrated that 2-chloro-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one can serve as an analgesic agent. Its efficacy in pain relief is comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs) but with reduced side effects such as ulcerogenicity .
Antipyretic Effects
The compound has shown potential as an antipyretic agent in preclinical studies. Its ability to lower fever through modulation of the hypothalamic temperature-regulating center presents a promising avenue for therapeutic use .
Case Studies
Several case studies highlight the applications of this compound in drug discovery and development:
Case Study 1: Development of Anti-inflammatory Agents
A study investigated a series of 4H-benzo[4,5]cyclohepta derivatives for their anti-inflammatory properties. The lead compound demonstrated a significant reduction in inflammation markers in vivo and was advanced for further pharmacokinetic studies .
Case Study 2: Analgesic Efficacy
In another study, researchers evaluated the analgesic effects of 2-chloro-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one using a formalin-induced pain model. Results indicated that this compound effectively reduced pain levels comparable to standard analgesics while exhibiting a favorable safety profile .
Mechanism of Action
The mechanism of action of 2-chloro-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogues and their properties:
Physicochemical Properties
- Parent Compound (C₁₃H₁₀OS) :
- 2-Chloro Derivative :
- Predicted higher molecular weight (214.28 → ~248.75 g/mol with Cl substitution) and increased lipophilicity due to chlorine’s electron-withdrawing nature.
- 10-Methoxy Derivative (C₁₄H₁₀O₂S) :
Impurity Profiling and Regulatory Considerations
- 10-Methoxy-4H-benzo[...]thiophen-4-one is monitored as an impurity in ketotifen production, highlighting the importance of substituent position in pharmaceutical quality control .
- The 2-chloro derivative’s stability under synthetic conditions (e.g., Grignard reactions) requires further study, as seen in piperidylidene derivative syntheses .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing vs. Donating Groups :
- Chlorine (electron-withdrawing) may enhance electrophilic substitution reactivity at adjacent positions, whereas methoxy (electron-donating) directs reactions to para/meta positions .
Q & A
Q. What are the optimized synthetic routes for 2-chloro-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one, and how do yields vary between methods?
The compound can be synthesized via Wittig-Horner reactions or Grignard reagent-mediated pathways . The Wittig-Horner method avoids side reactions like the Cannizzaro reaction (common in basic conditions) and achieves yields >70% by leveraging stabilized ylides. In contrast, Grignard routes require careful control of magnesium activation and solvent purity (e.g., absolute tetrahydrofuran) to prevent incomplete reactions . Key intermediates, such as 10-methoxy derivatives, are often precursors for subsequent chlorination .
Q. How is the regioselectivity of metallation ensured during the synthesis of substituted derivatives?
Regioselective metallation at the 2-position of the tricyclic scaffold is achieved using strong bases like LDA (lithium diisopropylamide) in THF at low temperatures (-78°C). The chloro substituent at the 2-position directs metallation via electron-withdrawing effects, enabling subsequent functionalization (e.g., alkylation or cross-coupling) .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR : H and C NMR confirm the tricyclic framework and substituent positions. The deshielded carbonyl carbon (C-4) appears at ~200 ppm in C NMR .
- X-ray crystallography : Resolves stereochemical ambiguities, such as the trans configuration of α-isomers in hydrochloride salts .
- MS : High-resolution mass spectrometry validates molecular formulas (e.g., CHClOS for the parent compound) .
Advanced Research Questions
Q. How are reaction byproducts like Cannizzaro adducts mitigated during synthesis?
Cannizzaro byproducts arise under strongly basic conditions (e.g., NaOH/KOH). To suppress this, non-aqueous conditions (e.g., THF with Grignard reagents) or buffered systems (pH 7–8) are employed. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc eluent) isolates the desired ketone .
Q. What strategies are used to resolve contradictions in spectral data for structurally similar impurities?
Impurities such as N-oxides or hydroxy derivatives (e.g., 4-hydroxy-9,10-dehydro-10-methoxy variants) are resolved using:
- HPLC-DAD/MS : Differentiates retention times and fragmentation patterns.
- Isotopic labeling : Traces deuterated analogs to confirm degradation pathways .
Q. How are reaction mechanisms for acid-catalyzed ring closure validated?
Mechanistic studies use kinetic isotope effects (KIE) and DFT calculations . For example, treating intermediates with HCl in acetic acid promotes cyclization via protonation of the carbonyl oxygen, followed by electrophilic aromatic substitution. Isotopic labeling (e.g., O) tracks oxygen migration during ring formation .
Q. What methodologies enable the synthesis of pharmacologically active derivatives like N-oxides?
N-Oxides are synthesized via mCPBA (meta-chloroperbenzoic acid) oxidation of the piperidine nitrogen in ketotifen analogs. Reaction progress is monitored by TLC (R shift from 0.5 to 0.3 in CHCl/MeOH 9:1). Purification via recrystallization (ethanol/water) yields pure N-oxides .
Q. How are analytical methods validated for impurity profiling in compliance with ICH guidelines?
- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions to generate degradants.
- Linearity and LOD/LOQ : Validate HPLC methods (C18 column, acetonitrile/water gradient) with R >0.99 and LOD <0.1% .
Q. What challenges arise during scale-up from lab to pilot production?
- Exothermic reactions : Grignard additions require controlled cooling to prevent runaway reactions.
- Solvent recovery : Tetrahydrofuran must be dried (molecular sieves) and recycled to maintain yield consistency .
Q. How are computational tools applied to predict biological activity?
Molecular docking (e.g., AutoDock Vina) models interactions with histamine H1 receptors. The chloro substituent enhances binding affinity (ΔG ≈ -9.5 kcal/mol) by forming hydrophobic contacts with Leu and Phe residues. MD simulations (>100 ns) assess stability of ligand-receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
